An In-depth Technical Guide to the Chemical Properties of 6-Bromo-1-methylquinolin-4(1H)-one
An In-depth Technical Guide to the Chemical Properties of 6-Bromo-1-methylquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1-methylquinolin-4(1H)-one is a heterocyclic compound belonging to the quinolone class, a scaffold of significant interest in medicinal chemistry and materials science. The presence of a bromine atom at the 6-position and a methyl group on the nitrogen atom imparts specific electronic and steric properties that influence its reactivity and potential biological activity. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and characterization of 6-Bromo-1-methylquinolin-4(1H)-one.
Chemical and Physical Properties
Quantitative data for 6-Bromo-1-methylquinolin-4(1H)-one is limited in publicly available literature. However, based on its structure and data from its precursor, 6-Bromoquinolin-4(1H)-one, the following properties can be presented.
| Property | Value | Reference |
| CAS Number | 414894-40-9 | [1] |
| Molecular Formula | C₁₀H₈BrNO | [1] |
| Molecular Weight | 238.08 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Properties of the Precursor, 6-Bromoquinolin-4(1H)-one:
| Property | Value | Reference |
| CAS Number | 332366-57-1 | [2] |
| Molecular Formula | C₉H₆BrNO | [2] |
| Molecular Weight | 224.05 g/mol | [2] |
| Appearance | Light brown solid | [3] |
| Melting Point | 282-284 °C | [3] |
| Purity | 95% | [2] |
Synthesis
The primary synthetic route to 6-Bromo-1-methylquinolin-4(1H)-one involves a two-step process: the synthesis of the precursor 6-Bromoquinolin-4(1H)-one, followed by its N-methylation.
Step 1: Synthesis of 6-Bromoquinolin-4(1H)-one
A common method for the synthesis of 6-Bromoquinolin-4(1H)-one is through the reaction of 4-bromoaniline with a suitable three-carbon synthon, followed by cyclization. One established protocol involves the use of Meldrum's acid and trimethyl orthoformate.[3]
Experimental Protocol:
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Formation of the Enamine Intermediate: Meldrum's acid (1 equivalent) is dissolved in trimethyl orthoformate and heated to reflux for 3 hours under a nitrogen atmosphere.
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After cooling the solution to approximately 50 °C, a solution of 4-bromoaniline (0.67 equivalents) in trimethyl orthoformate is added dropwise.
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The reaction mixture is then heated to reflux for an additional 2 hours.
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Cyclization: The solvent is removed under reduced pressure. The resulting solid intermediate, 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, is slowly added in portions to preheated diphenyl ether (at 245 °C).
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The reaction mixture is stirred at 250 °C for 15 minutes.
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Work-up and Purification: After cooling to room temperature, the mixture is diluted with hexane and filtered. The collected solid is washed sequentially with hexane and a 30% ether/hexane mixture.
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The crude product is purified by silica gel column chromatography (eluent: dichloromethane/methanol, 16:1 to 10:1) to yield 6-Bromoquinolin-4(1H)-one as a light brown solid.[3]
Step 2: N-Methylation of 6-Bromoquinolin-4(1H)-one
General Experimental Protocol (Proposed):
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Deprotonation: To a solution of 6-Bromoquinolin-4(1H)-one (1 equivalent) in a suitable aprotic solvent (e.g., DMF, THF), a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1-1.5 equivalents) is added portion-wise at 0 °C.
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The mixture is stirred at room temperature for a period to ensure complete deprotonation.
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Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1-1.5 equivalents), is added dropwise to the reaction mixture at 0 °C.
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The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
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Work-up and Purification: The reaction is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography or recrystallization to afford 6-Bromo-1-methylquinolin-4(1H)-one.
Spectroscopic Characterization
Detailed spectroscopic data for 6-Bromo-1-methylquinolin-4(1H)-one is not available in the searched literature. However, the expected spectral features can be predicted based on its structure and by comparison with its precursor.
¹H NMR Spectroscopy of 6-Bromoquinolin-4(1H)-one (DMSO-d₆): [3]
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δ 11.93 (br s, 1H, NH)
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δ 8.17 (d, J=2.0 Hz, 1H, Ar-H)
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δ 7.96 (dd, J=7.5, 6.0 Hz, 1H, Ar-H)
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δ 7.79 (dd, J=9.0, 2.5 Hz, 1H, Ar-H)
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δ 7.53 (d, J=8.5 Hz, 1H, Ar-H)
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δ 6.08 (d, J=2.5 Hz, 1H, Ar-H)
For 6-Bromo-1-methylquinolin-4(1H)-one , the broad singlet for the NH proton around 11.93 ppm would be absent. A new singlet corresponding to the N-CH₃ protons would be expected to appear in the upfield region, likely between δ 3.5 and 4.0 ppm. The aromatic proton signals would likely experience slight shifts due to the electronic effect of the N-methylation.
Reactivity and Potential Applications
The chemical reactivity of 6-Bromo-1-methylquinolin-4(1H)-one is dictated by several key features:
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The Quinolone Core: This bicyclic system is relatively stable and can undergo electrophilic substitution reactions on the benzene ring, although the existing bromine atom will direct incoming electrophiles.
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The Bromo Substituent: The bromine atom at the 6-position is a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents to modulate the compound's properties.
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The Carbonyl Group: The ketone at the 4-position can undergo typical carbonyl reactions, although its reactivity is influenced by the conjugated system.
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The N-Methyl Group: The presence of the methyl group on the nitrogen prevents tautomerization to the 4-hydroxyquinoline form, locking the structure in the quinolone form.
Given the prevalence of the quinolone scaffold in pharmaceuticals, 6-Bromo-1-methylquinolin-4(1H)-one serves as a valuable intermediate for the synthesis of novel compounds with potential applications in areas such as:
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Antibacterial Agents: The quinolone core is famously associated with antibacterial activity.
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Anticancer Agents: Many quinoline derivatives have been investigated for their antiproliferative properties.
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Antiviral and Antimalarial Drugs: The quinoline ring is a key feature in several antiviral and antimalarial compounds.
Experimental Workflows
Synthesis of 6-Bromo-1-methylquinolin-4(1H)-one
Caption: Synthetic pathway for 6-Bromo-1-methylquinolin-4(1H)-one.
Potential Functionalization Pathways
Caption: Potential derivatization of 6-Bromo-1-methylquinolin-4(1H)-one.
Conclusion
6-Bromo-1-methylquinolin-4(1H)-one is a valuable synthetic intermediate with significant potential for the development of novel chemical entities in various fields, particularly in drug discovery. While detailed characterization data for this specific compound is sparse in the current literature, its synthesis can be reliably achieved through established methods for quinolone formation and subsequent N-alkylation. The presence of the bromine atom provides a key site for further molecular elaboration, making this compound a versatile building block for creating libraries of new quinolone derivatives. Further research into the specific properties and biological activities of 6-Bromo-1-methylquinolin-4(1H)-one and its derivatives is warranted.


